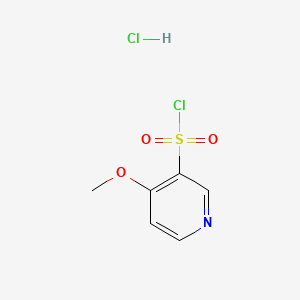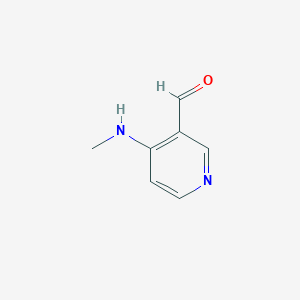
4-(Methylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)nicotinaldehyde is an organic compound with the molecular formula C7H8N2O. It is a derivative of nicotinaldehyde, where a methylamino group is attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through reductive amination, where nicotinaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods: While specific industrial production methods for 4-(Methylamino)nicotinaldehyde are not well-documented, the general approach would involve large-scale reductive amination processes, ensuring high yield and purity of the final product. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(Methylamino)nicotinic acid.
Reduction: 4-(Methylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
4-(Methylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Methylamino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the biosynthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism. The compound’s aldehyde group can undergo various biochemical transformations, leading to the formation of active metabolites that participate in cellular processes .
Comparison with Similar Compounds
Nicotinaldehyde: The parent compound, differing only by the absence of the methylamino group.
4-Aminonicotinaldehyde: Similar structure but with an amino group instead of a methylamino group.
4-(Dimethylamino)nicotinaldehyde: Contains a dimethylamino group instead of a methylamino group.
Uniqueness: 4-(Methylamino)nicotinaldehyde is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-(methylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-8-7-2-3-9-4-6(7)5-10/h2-5H,1H3,(H,8,9) |
InChI Key |
DAOWKJJQFJNNND-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=NC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13487919.png)
![rac-methyl 2-[(2R,4R,6R)-4-amino-6-(prop-2-en-1-yl)oxan-2-yl]acetate hydrochloride](/img/structure/B13487920.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
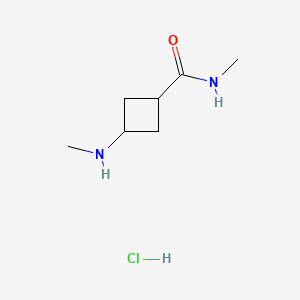


![3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)
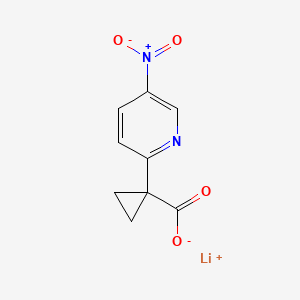
![[4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13487950.png)
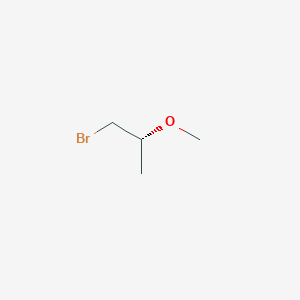
![rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate](/img/structure/B13487958.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
